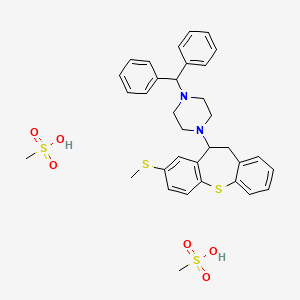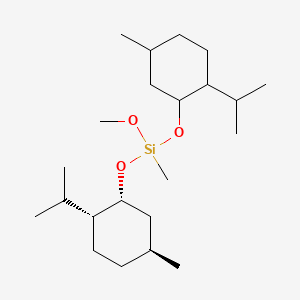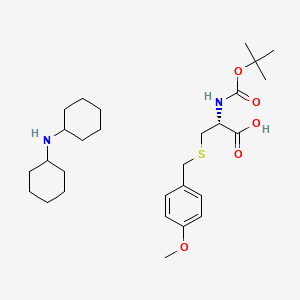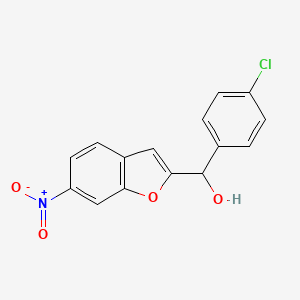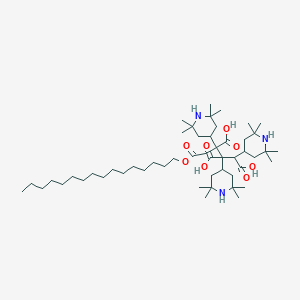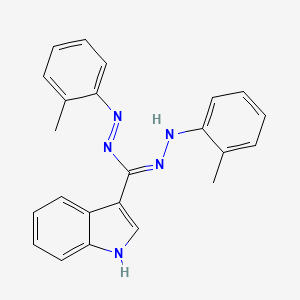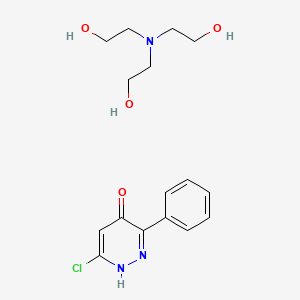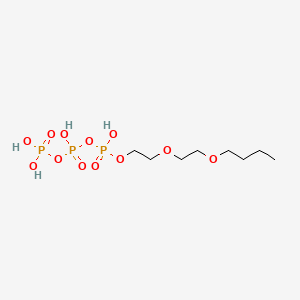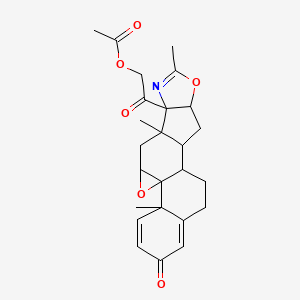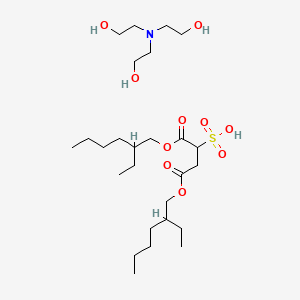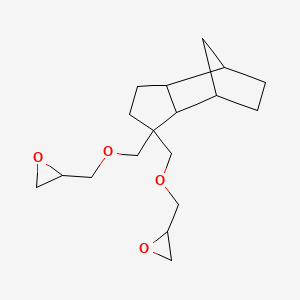
2,2'-((Octahydro-4,7-methano-1H-indenediyl)bis(methyleneoxymethylene))dioxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[(octahydro-4,7-methano-1H-indenediyl)bis(methyleneoxymethylene)]dioxirane is an organic compound with the molecular formula C18H28O4 and a molecular weight of 308.41 g/mol . This compound is known for its unique structure, which includes a dioxirane ring, making it a valuable intermediate in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(octahydro-4,7-methano-1H-indenediyl)bis(methyleneoxymethylene)]dioxirane typically involves the reaction of octahydro-4,7-methano-1H-indene with formaldehyde and hydrogen peroxide under acidic conditions . The reaction proceeds through the formation of a bis(methyleneoxymethylene) intermediate, which is then oxidized to form the dioxirane ring.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2,2’-[(octahydro-4,7-methano-1H-indenediyl)bis(methyleneoxymethylene)]dioxirane undergoes various types of chemical reactions, including:
Oxidation: The dioxirane ring is highly reactive and can participate in oxidation reactions, converting substrates into their corresponding oxides.
Reduction: Under specific conditions, the compound can be reduced to form alcohols or other reduced products.
Substitution: The methylene groups in the compound can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield oxides, reduction reactions produce alcohols, and substitution reactions result in various substituted derivatives .
Scientific Research Applications
2,2’-[(octahydro-4,7-methano-1H-indenediyl)bis(methyleneoxymethylene)]dioxirane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,2’-[(octahydro-4,7-methano-1H-indenediyl)bis(methyleneoxymethylene)]dioxirane involves the formation of reactive oxygen species (ROS) through the cleavage of the dioxirane ring. These ROS can then interact with various molecular targets, leading to oxidation of substrates and other chemical transformations . The pathways involved include the activation of oxidative enzymes and the generation of free radicals .
Comparison with Similar Compounds
Similar Compounds
Dicyclopentadienedimethanol diglycidyl ether: Similar in structure but lacks the dioxirane ring.
Tricyclodecane dimethanol dimethacrylate: Another related compound used in polymer chemistry.
Uniqueness
What sets 2,2’-[(octahydro-4,7-methano-1H-indenediyl)bis(methyleneoxymethylene)]dioxirane apart is its dioxirane ring, which imparts unique oxidative properties. This makes it particularly valuable in oxidation reactions and as an intermediate in the synthesis of complex molecules .
Properties
CAS No. |
50985-55-2 |
|---|---|
Molecular Formula |
C18H28O4 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-[[3-(oxiran-2-ylmethoxymethyl)-3-tricyclo[5.2.1.02,6]decanyl]methoxymethyl]oxirane |
InChI |
InChI=1S/C18H28O4/c1-2-13-5-12(1)16-3-4-18(17(13)16,10-19-6-14-8-21-14)11-20-7-15-9-22-15/h12-17H,1-11H2 |
InChI Key |
NAKUEGXKNSDYGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2C(CC3)(COCC4CO4)COCC5CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


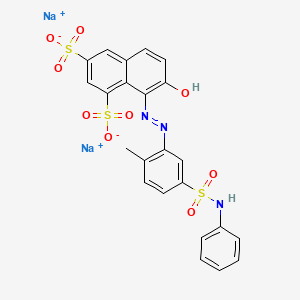
![[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;sulfate](/img/structure/B15182691.png)
